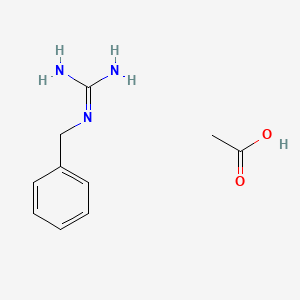

N-Benzylguanidinium acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-Benzylguanidinium acetate and related compounds involves complex organic reactions. One approach includes the one-pot synthesis of pentasubstituted triguanides starting from corresponding monosubstituted guanidine derivatives, showcasing the chemical versatility of guanidine-based compounds (Štrukil et al., 2012). Another method describes the base-catalyzed condensation of benzil with 1,1-Dialkylguanidine, further highlighting the reactivity of guanidinium-based molecules (Furukawa et al., 1972).

Molecular Structure Analysis

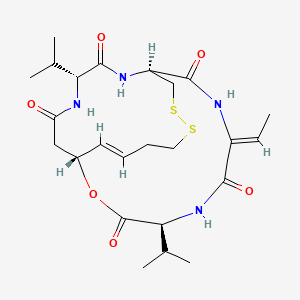

Molecular structure analysis of guanidine derivatives, including N-Benzylguanidinium acetate, reveals complex supramolecular arrangements. Studies have shown that acetoguanamine-based compounds form rich structural patterns due to N-H⋯O/N-H⋯N interactions, indicating the potential for designing novel multi-dimensional structures (Chen et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-Benzylguanidinium acetate derivatives exhibit a range of reactivities and mechanisms. The synthesis of zwitterionic salts through reactions of N,N′-dimethylbarbituric acid, benzaldehydes, and N,N,N′,N′-tetramethylguanidine demonstrates the compound's ability to participate in complex organic reactions (Yavari et al., 2012). Additionally, benzoylguanidines have been explored for their anion-responsive systems, indicating N-Benzylguanidinium acetate's potential in sensing applications (Glasovac et al., 2018).

Physical Properties Analysis

The physical properties of N-Benzylguanidinium acetate derivatives have been studied, showing that these compounds can form stable crystalline structures and exhibit significant thermal stability. The crystal structure of 4,5-Dihydro-3-methyl-5-(4-methylphenyl)-1H-pyrazole-1-carboxamidinium acetate highlights the role of hydrogen bonding in stabilizing these structures (Kettmann & Svetlik, 2002).

Chemical Properties Analysis

The chemical properties of N-Benzylguanidinium acetate and its derivatives have been explored in various studies. These compounds have been shown to participate in a range of reactions, such as the copper(ii)-mediated amidation of phenylacetic acids, suggesting their utility in organic synthesis and potential applications in pharmaceuticals (Deng et al., 2018).

科学研究应用

-

Biomedical Applications of Manganese-based Nanoparticles

- Field: Biomedical Sciences

- Application: Manganese-based nanoparticles have shown great potential for various biomedical applications due to their unique fundamental properties .

- Method: The nanoparticles are developed and used in various sizes and shapes depending on their utilities .

- Results: The use of these nanoparticles has led to advancements in biomedical nanotechnology and other fields .

-

Acetate-Based Ionic Liquids in Energy and Petrochemical Fields

- Field: Energy and Petrochemical Industries

- Application: Acetate-based ionic liquids (AcILs) display excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity . They are important candidates for a range of applications in the field of energy and in the petrochemical industry .

- Method: AcILs are prepared using one- and two-step synthesis methods . They are used as solvents and activators for biomass dissolution, and as catalysts and reaction mediums in clean organic synthesis .

- Results: The use of AcILs has led to advancements in biomass processing, organic synthesis, separation, electrochemistry, and other fields .

-

Topical Peptide Treatments in Cosmetics

- Field: Cosmetology

- Application: Peptides have been developed and used in the field of cosmetics to work against intrinsic and extrinsic aging .

- Method: Various peptides are synthesized and applied topically to improve the skin .

- Results: Some peptides have been proven in their efficacy through clinical skin trials .

-

N-acyl Imidazole Chemistry in Chemical Biology

- Field: Chemical Biology

- Application: N-acyl imidazole derivatives have been used in a number of chemical biology researches, which include chemical synthesis of peptide/protein, chemical labeling of native proteins of interest (POIs), and structural analysis and functional manipulation of RNAs .

- Method: N-acyl imidazoles are unique electrophiles that exhibit moderate reactivity, relatively long-half life, and high solubility in water .

- Results: The application of N-acyl imidazole derivatives has contributed to the chemical labeling and functional control of endogenous proteins and RNAs under multimolecularly crowded biological conditions of live cells .

-

Manganese-based Nanoparticles for Biomedical Applications

- Field: Biomedical Sciences

- Application: Manganese-based nanoparticles have shown great potential for various biomedical applications due to their unique fundamental properties .

- Method: The nanoparticles are developed and used in various sizes and shapes depending on their utilities .

- Results: Their applications such as drug delivery, photothermal therapy, antimicrobial, and anti-angiogenic have different mechanisms of action .

-

Polyhydroxyalkanoates (PHA) Production by Purple Non-Sulfur Bacteria

- Field: Environmental Science and Bio/Technology

- Application: PHA are a group of biopolymers produced naturally by microorganisms with properties similar to various petroleum-based plastics . Purple non-sulfur bacteria (PNSB) have the ability to accumulate PHA under unbalanced conditions in anaerobic environments and constant feeding with high conversion ratios .

- Method: The roles of fermentation systems, carbon substrate, feeding conditions, nutrients, pH and various aspects of light are reviewed to understand their role in PHA accumulation in PNSB .

- Results: PHA produced commercially via single culture aerobic fermentation processes are currently uncompetitive in the market due to their high production costs. Microbial mixed culture (MMC) systems dominated by PNSB could potentially reduce the production costs of PHA .

安全和危害

The specific safety and hazards associated with N-Benzylguanidinium acetate are not detailed in the search results. However, similar compounds, such as benzyl acetate, have been noted to potentially cause skin and eye irritation78.

未来方向

While specific future directions for N-Benzylguanidinium acetate are not detailed in the search results, the study of similar compounds often involves the development of new synthetic processes and applications in various fields9. This suggests that future research could involve further exploration of the compound’s properties and potential uses.

属性

IUPAC Name |

acetic acid;2-benzylguanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.C2H4O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H4,9,10,11);1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRLMHJRNFXPRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzylguanidinium acetate | |

CAS RN |

2211-57-6 |

Source

|

| Record name | N-Benzylguanidinium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

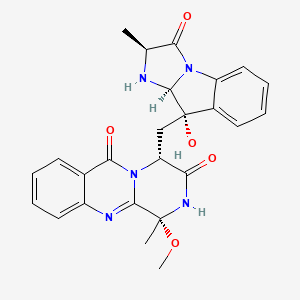

![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohexen-1-yl]-4,6-dimethyldec-2-enamide](/img/structure/B1252017.png)